N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide (CAS 2694733-89-4, C20H24N2O5S2, MW 436.5 g/mol) is a structurally distinct sulfonamide derivative that integrates a 3-azabicyclo[3.2.1]octane core via a sulfonyl bridge to a 2-methoxyphenyl-benzenesulfonamide fragment. The compound belongs to the broader class of azabicyclo[3.2.1]octane sulfonamides, which have been investigated as CCR5 antagonists for HIV entry inhibition , N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors , and sigma receptor ligands.

Molecular Formula C20H24N2O5S2
Molecular Weight 436.5 g/mol
Cat. No. B13492301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide
Molecular FormulaC20H24N2O5S2
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC(C3)C2)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H24N2O5S2/c1-27-20-10-9-18(29(25,26)22-13-15-7-8-16(11-15)14-22)12-19(20)21-28(23,24)17-5-3-2-4-6-17/h2-6,9-10,12,15-16,21H,7-8,11,13-14H2,1H3
InChIKeyRCOYNUDOIPBFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide – Procurement-Ready Chemical Profile for the Benzenesulfonamide-Azabicyclo[3.2.1]octane Hybrid Scaffold


N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide (CAS 2694733-89-4, C20H24N2O5S2, MW 436.5 g/mol) is a structurally distinct sulfonamide derivative that integrates a 3-azabicyclo[3.2.1]octane core via a sulfonyl bridge to a 2-methoxyphenyl-benzenesulfonamide fragment . The compound belongs to the broader class of azabicyclo[3.2.1]octane sulfonamides, which have been investigated as CCR5 antagonists for HIV entry inhibition , N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors , and sigma receptor ligands . Its unique substitution pattern—featuring a benzenesulfonamide at the 2-methoxy-5-sulfonylphenyl position rather than the more common N-8 or N-6 azabicyclo substitution—distinguishes it from the majority of reported analogs.

Why N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide Cannot Be Replaced by a Generic Azabicyclo[3.2.1]octane Sulfonamide


Within the azabicyclo[3.2.1]octane sulfonamide family, subtle variations in the position and nature of the sulfonamide attachment profoundly alter target engagement. The clinically precedented CCR5 antagonist class, exemplified by compounds in WO2011011652A1, predominantly features 8-azabicyclo[3.2.1]octane scaffolds with the sulfonamide linked through the N-8 position and an extended phenyl-propyl side chain . In contrast, the target compound places the sulfonamide at the N-3 position of a 3-azabicyclo[3.2.1]octane, directly attaching it to a 2-methoxy-5-sulfonylphenyl benzenesulfonamide—a topology that generates a distinct vector angle (estimated 120° vs 60° for N-8 substituted analogs) and hydrogen-bonding network . The NAAA inhibitor series (e.g., ARN19689, IC50 = 0.042 μM) employs an 8-azabicyclo[3.2.1]octane-pyrazole sulfonamide core with an endo-ethoxymethyl-pyrazinyloxy substituent, underscoring that even within the same ring system, regioisomeric substitution leads to non-overlapping structure-activity relationships . Generic substitution with any off-the-shelf azabicyclo[3.2.1]octane sulfonamide would therefore result in a different pharmacophore geometry and unpredictable biological readout.

Quantitative Differentiation Evidence for N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide Relative to Closest Analogs


Regioisomeric Scaffold Differentiation: N-3 vs. N-8 Substituted Azabicyclo[3.2.1]octane Sulfonamides

The target compound is the only commercially available example bearing a 3-azabicyclo[3.2.1]octane-3-sulfonyl group directly attached to a 2-methoxyphenyl benzenesulfonamide. All published biologically active azabicyclo[3.2.1]octane sulfonamides—including the CCR5 antagonist series (WO2011011652A1, IC50 range 0.000292–0.134 μM) and the NAAA inhibitor ARN19689 (IC50 = 0.042 μM) —utilize N-8 or N-6 substitution. The regioisomeric difference results in a computed topological polar surface area (TPSA) of 110 Ų for the target compound compared to 88–96 Ų for representative N-8 substituted analogs, translating to a ~15–25% increase in polar surface area that alters membrane permeability and target engagement profiles .

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. 8-Oxa-3-Azabicyclo[3.2.1]octane Sulfonamides

The target compound possesses exactly one hydrogen-bond donor (HBD = 1) and seven hydrogen-bond acceptors (HBA = 7) . The most closely related commercially available comparator, SBI-797812 (3-(4-{8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl}phenyl)-1-[(pyridin-4-yl)methyl]urea, CAS 2237268-08-3), contains an 8-oxa bridge and a urea moiety, yielding HBD = 2 and HBA = 5 . This difference in HBD/HBA ratio (0.14 vs. 0.40) and total count (8 vs. 7) alters the complementarity to biological targets that rely on defined hydrogen-bond networks, such as kinase hinge regions and protease active sites .

Drug Design Physicochemical Profiling Hydrogen Bonding

Lipophilicity (XLogP3) Differentiation vs. Benzenesulfonamide-Based Ion Channel Inhibitors

The computed XLogP3 of the target compound is 2.7 . This places it in an intermediate lipophilicity range compared to the bicyclic substituted benzenesulfonamide Nav1.7 inhibitors disclosed in WO2016177340A1, where the exemplified compounds span XLogP values from 1.8 to 4.5 . The target compound's XLogP3 of 2.7 aligns with the 'golden triangle' for oral absorption (XLogP 2–4) while offering sufficient lipophilicity for blood-brain barrier permeation potential, distinguishing it from more polar analogs (XLogP < 2) that may be restricted to peripheral targets .

Lipophilicity ADME Ion Channel Drug Discovery

Rotatable Bond Count and Conformational Flexibility vs. Rigid Azabicyclo[3.2.1]octane Analogs

The target compound contains 6 rotatable bonds (PubChem) , conferring moderate conformational flexibility. In contrast, the NAAA inhibitor ARN19689 (containing a pyrazole linker and ethoxymethyl substituent) possesses 8 rotatable bonds, while the highly rigid 8-methyl-8-azabicyclo[3.2.1]octane-3-sulfonamide (CAS 1249068-15-2) has only 2 rotatable bonds . A rotatable bond count of 6 is near the median for orally bioavailable drugs (median ≈ 5–6), suggesting a balanced entropic penalty upon target binding compared to both overly rigid (low affinity due to suboptimal preorganization) and overly flexible (high entropic cost) analogs .

Conformational Analysis Molecular Flexibility Entropic Binding

Optimal Research and Industrial Deployment Scenarios for N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide Based on Verified Evidence


Diversity-Oriented Synthesis and Fragment-Based Drug Discovery (FBDD) Library Enrichment

The compound's distinct N-3 azabicyclo[3.2.1]octane sulfonamide linkage topology, combined with an intermediate XLogP3 of 2.7 and balanced HBD/HBA profile, positions it as a 3D-enriched fragment for FBDD libraries targeting CNS-penetrant or peripherally restricted enzyme inhibitors. Its TPSA of 110 Ų and 6 rotatable bonds conform to the Veber rules for oral bioavailability , making it suitable for fragment growing or merging campaigns where regioisomeric diversity (N-3 vs. N-8 substitution) is specifically sought.

Sulfonamide-Based Kinase Inhibitor Scaffold Hopping

With 7 hydrogen-bond acceptors and a single donor, the compound is pre-configured to engage kinase hinge regions via its benzenesulfonamide moiety, while the 3-azabicyclo[3.2.1]octane group provides a rigid, non-planar core. This contrasts with the flatter N-8 substituted analogs and may offer improved selectivity profiles in kinase panels where conformational flexibility of the hinge binder is critical . Procurement is recommended when scaffold-hopping programs require a sulfonamide hinge binder with a bicyclic, non-aromatic core that is structurally distinct from widely used indolinone or quinazoline templates.

Selective CCR5 Antagonist Backup Series with Altered Vector Geometry

Although no direct CCR5 binding data are available for the target compound, the close structural relationship to the WO2011011652A1 series (CCR5 IC50 range 0.000292–0.134 μM) supports its deployment as a core scaffold for second-generation CCR5 antagonists. The N-3 attachment alters the exit vector of the phenylsulfonyl group by approximately 120° relative to N-8 substituted leads, potentially addressing resistance mutations or improving subtype selectivity. Academic and industrial groups pursuing HIV entry inhibitors with novel intellectual property positions may find this scaffold a valuable starting point.

Chemical Probe Development for Protein-Protein Interaction (PPI) Modulation

The compound's dual sulfonamide motif—featuring both a benzenesulfonamide and an azabicyclo[3.2.1]octane sulfonamide—creates a spatially separated pair of hydrogen-bonding surfaces suitable for targeting extended PPI interfaces. The molecular weight of 436.5 g/mol places it within the 'beyond rule of 5' (bRo5) space, while its physicochemical profile (XLogP3 2.7, TPSA 110 Ų) remains compliant with oral bioavailability guidelines . This profile is well-suited for the development of PPI inhibitors targeting shallow, solvent-exposed interfaces where dual-point anchoring can enhance affinity and selectivity.

Quote Request

Request a Quote for N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.